Home > Products > Screening Compounds P21443 > 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine
4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine -

4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine

Catalog Number: EVT-3949769
CAS Number:
Molecular Formula: C17H23N5
Molecular Weight: 297.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

  • Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES to CCR5. [] Sch-C also inhibits the calcium response triggered by CCR5 activation via CCL5 (RANTES). []
  • Relevance: Sch-C, like 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine, targets the CCR5 receptor. Both compounds act as antagonists, potentially binding to an allosteric site on the receptor. [] They share structural similarities, including a substituted pyridine ring and a piperidine ring, suggesting they belong to a similar chemical class that interacts with CCR5. []

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

  • Compound Description: Sch-D is another noncompetitive allosteric CCR5 receptor antagonist. [] It demonstrates potent inhibition of both 125I-MIP-1α and 125I-RANTES binding to CCR5, similar to Sch-C. [] Sch-D also blocks the calcium response induced by CCL5 (RANTES) activation of CCR5. []
  • Relevance: Both Sch-D and 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine interact with the CCR5 receptor as antagonists. [] The structural similarities between them, which include a substituted pyrimidine ring and a piperidine ring, suggest they might belong to the same chemical class targeting CCR5. []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

  • Compound Description: UK-427,857 acts as a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of both 125I-MIP-1α and 125I-RANTES to CCR5. [] Additionally, UK-427,857 inhibits the calcium response induced by CCR5 activation through CCL5 (RANTES). []
  • Relevance: Both UK-427,857 and 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine are CCR5 receptor antagonists, indicating their involvement in similar biological pathways. [] They share a common structural motif of a substituted aromatic ring linked to a nitrogen-containing heterocycle, suggesting a potential common binding site on CCR5 or a shared mechanism of action. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

  • Compound Description: TAK779 acts as a non-competitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES to CCR5. []
  • Relevance: Both TAK779 and 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine interact with the CCR5 receptor and share structural similarities, including a substituted aromatic ring and a nitrogen-containing heterocycle, indicating their potential as CCR5 antagonists and suggesting they may target the same binding site or mechanism of action. []

5-[(4-{(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471)

  • Compound Description: INCB9471 is a potent and specific inhibitor of human CCR5. [] It has demonstrated safety and efficacy in reducing viral load in phase I and II human clinical trials. [] INCB9471 effectively inhibits macrophage inflammatory protein-1β-induced monocyte migration and infection of peripheral blood mononuclear cells by various R5-HIV-1 strains. []
  • Relevance: Both INCB9471 and 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine are recognized as CCR5 antagonists. [] They share a common structural feature of a substituted pyrimidine ring linked to a piperidine ring through a carbonyl group. This structural similarity suggests they may belong to the same chemical class and might target a similar binding site on the CCR5 receptor. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

  • Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor. [, ] It effectively blocks the binding of chemokine 125I-MIP-1α to CCR5, but not 125I-RANTES. [] 873140 also inhibits the calcium response triggered by CCR5 activation via CCL5 (RANTES). []
  • Relevance: Both 873140 and 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine are classified as CCR5 antagonists, suggesting they might exert their effects through similar mechanisms. [, ] Although their structures differ significantly, their shared ability to interact with CCR5 indicates they might target the same binding site or influence similar signaling pathways. [, ]

Properties

Product Name

4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine

IUPAC Name

4,6-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrimidin-2-amine

Molecular Formula

C17H23N5

Molecular Weight

297.4 g/mol

InChI

InChI=1S/C17H23N5/c1-13-10-14(2)20-17(19-13)21-16-5-8-22(9-6-16)12-15-4-3-7-18-11-15/h3-4,7,10-11,16H,5-6,8-9,12H2,1-2H3,(H,19,20,21)

InChI Key

BBSGRKBBFKVFQL-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC2CCN(CC2)CC3=CN=CC=C3)C

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCN(CC2)CC3=CN=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.